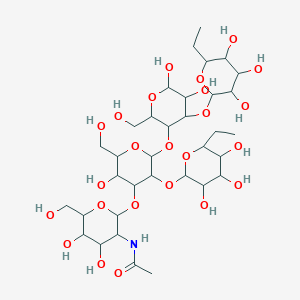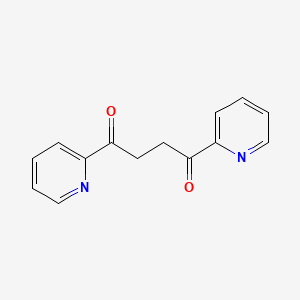![molecular formula C10H15NO2S B12079275 [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)
[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene is a chemical compound with the molecular formula C10H15NO2S and a molecular weight of 213.3 g/mol . This compound is characterized by the presence of a benzene ring substituted with a 2-(S-methylsulfonimidoyl)ethoxy group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene typically involves the reaction of benzyl alcohol with 2-(S-methylsulfonimidoyl)ethanol under acidic conditions . The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonimidoyl group to a sulfonamide group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Nitro, sulfonyl, and halogenated benzene derivatives.
Scientific Research Applications
[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
Methionine sulfoximine: An irreversible inhibitor of glutamine synthetase with similar sulfonimidoyl functionality.
Methylsulfonyl benzene: A compound with a similar benzene ring structure but different functional groups.
Uniqueness
[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene is unique due to its specific combination of a benzene ring with a 2-(S-methylsulfonimidoyl)ethoxy group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
imino-methyl-oxo-(2-phenylmethoxyethyl)-λ6-sulfane |
InChI |
InChI=1S/C10H15NO2S/c1-14(11,12)8-7-13-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
InChI Key |
HSFIOAZZWNYPJD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)CCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


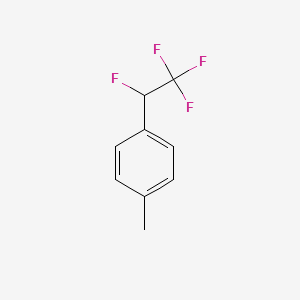

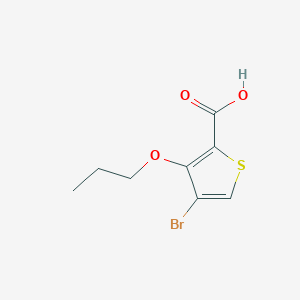
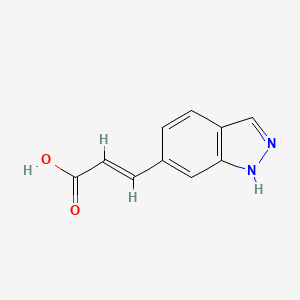

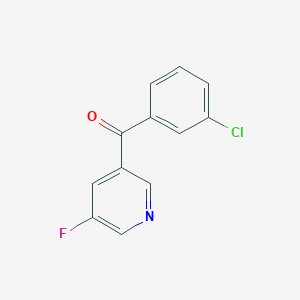

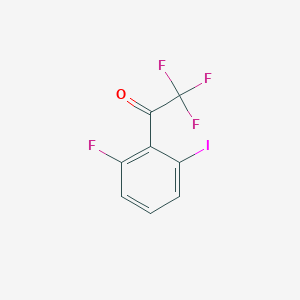
![6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12079243.png)
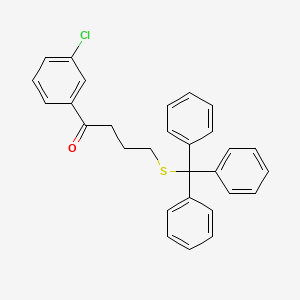
![(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B12079262.png)

